(S)-2-(5-((5-(((S)-1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-2-chlorophenoxy)propanoic acid
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Overview
Description
SR10221 is a potent, selective inverse agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It has shown significant potential in inhibiting the growth of bladder cancer cell lines by repressing downstream PPARγ target genes . The compound has a molecular formula of C33H37ClN2O4 and a molecular weight of 561.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR10221 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, amidation, and esterification .
Industrial Production Methods
Industrial production of SR10221 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
SR10221 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of SR10221, which are studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
SR10221 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PPARγ signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating bladder cancer and other diseases involving PPARγ dysregulation.
Industry: Utilized in the development of new drugs targeting PPARγ and related pathways
Mechanism of Action
SR10221 exerts its effects by binding to the PPARγ receptor and acting as an inverse agonist. This binding leads to the repression of PPARγ target genes, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with specific molecular targets and pathways, including the recruitment of corepressors such as nuclear receptor corepressor 1 (NCOR1) and silencing mediator for retinoid and thyroid hormone receptors (SMRT) .
Comparison with Similar Compounds
Similar Compounds
T0070907: Another potent inverse agonist of PPARγ with similar biological activities.
GW9662: A structurally related compound that acts as a neutral antagonist of PPARγ.
SR2595: A compound with similar structural features but different pharmacological properties.
Uniqueness
SR10221 is unique due to its high selectivity and potency as an inverse agonist of PPARγ. It has shown superior efficacy in inhibiting the growth of bladder cancer cell lines compared to other similar compounds. Additionally, its ability to recruit corepressors and repress PPARγ target genes makes it a valuable tool for studying the PPARγ signaling pathway and developing new therapeutic agents .
Properties
Molecular Formula |
C33H37ClN2O4 |
---|---|
Molecular Weight |
561.1 g/mol |
IUPAC Name |
(2S)-2-[5-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]-2-chlorophenoxy]propanoic acid |
InChI |
InChI=1S/C33H37ClN2O4/c1-19-21(3)36(18-23-8-14-28(34)30(16-23)40-22(4)32(38)39)29-15-11-25(17-27(19)29)31(37)35-20(2)24-9-12-26(13-10-24)33(5,6)7/h8-17,20,22H,18H2,1-7H3,(H,35,37)(H,38,39)/t20-,22-/m0/s1 |
InChI Key |
NPMSSJHJPGMEJW-UNMCSNQZSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)Cl)O[C@@H](C)C(=O)O)C |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)Cl)OC(C)C(=O)O)C |
Origin of Product |
United States |
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